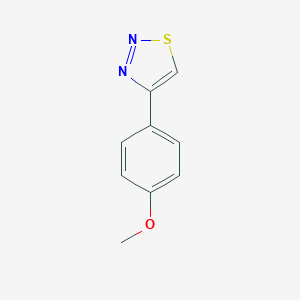

4-(4-Methoxyphenyl)-1,2,3-thiadiazole

Beschreibung

Significance of Heterocyclic Compounds in Medicinal Chemistry and Materials Science

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to both medicinal chemistry and materials science. openaccessjournals.com In medicinal chemistry, these compounds are integral to modern drug design, with over 85% of all biologically active chemical entities containing a heterocycle. nih.govmsesupplies.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, allowing for the fine-tuning of a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This versatility enables medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov Heterocyclic scaffolds are present in a vast array of pharmaceuticals, including antibiotics, anticancer agents, antivirals, and treatments for neurological disorders. derpharmachemica.com

In the realm of materials science, heterocyclic compounds are prized for their diverse electronic and optical properties. They form the basis of conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com The ability to tailor the structure of these compounds allows for the development of materials with specific properties, such as high electron mobility, tunable absorption and emission spectra, and high thermal stability. These materials are crucial for advancements in technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Overview of Thiadiazole Isomers and Their Chemical Characteristics

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. nih.govwikipedia.org There are four constitutional isomers of thiadiazole, distinguished by the relative positions of the heteroatoms in the ring: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). nih.govisres.org The arrangement of these atoms within the ring significantly influences the chemical and physical properties of each isomer.

The presence of the sulfur atom and two nitrogen atoms in the five-membered ring imparts a unique electronic structure to thiadiazoles. isres.org They are considered aromatic due to the presence of delocalized π-electrons. wikipedia.org The inductive effect of the sulfur atom contributes to the weak basicity and high aromaticity of the ring system. isres.org The different isomers exhibit distinct reactivity patterns. For instance, the 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution. isres.org The 1,2,3-thiadiazole isomer is notable for its propensity to undergo thermal or photochemical decomposition with the extrusion of a nitrogen molecule. e-bookshelf.de

The following table summarizes the key characteristics of the different thiadiazole isomers:

| Isomer | Structure | Key Chemical Characteristics |

| 1,2,3-Thiadiazole | A five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 3. | Known for thermal and photochemical decomposition with loss of N₂. e-bookshelf.de |

| 1,2,4-Thiadiazole | A five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 4. | The 5-position is highly susceptible to nucleophilic attack. isres.org |

| 1,2,5-Thiadiazole | A five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 5. | Often studied for its electronic properties and applications in materials science. isres.org |

| 1,3,4-Thiadiazole | A five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 3 and 4. | A versatile scaffold with a wide range of reported biological activities. nih.gov |

Historical Context of 1,2,3-Thiadiazole Discovery and Early Research

The first derivatives of 1,2,3-thiadiazole were synthesized in the late nineteenth century. e-bookshelf.de A key synthetic method for the formation of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. isres.orgmdpi.com This reaction involves the cyclization of hydrazones with thionyl chloride. researchgate.net Early research on 1,2,3-thiadiazoles was largely focused on their synthesis and understanding their fundamental chemical properties, including their characteristic decomposition reactions. e-bookshelf.de The ability of the 1,2,3-thiadiazole ring to serve as a precursor to other reactive intermediates has been a subject of continuous interest in organic synthesis. e-bookshelf.de

Rationale for Investigating 4-(4-Methoxyphenyl)-1,2,3-thiadiazole as a Specific Derivative

The investigation into specific derivatives of the 1,2,3-thiadiazole core, such as this compound, is driven by the principles of medicinal chemistry and the desire to explore structure-activity relationships (SAR). The 1,2,3-thiadiazole scaffold itself is recognized as a pharmacophore with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.com

The rationale for introducing a 4-methoxyphenyl (B3050149) substituent at the 4-position of the 1,2,3-thiadiazole ring is multifaceted:

Enhanced Lipophilicity: The methoxy (B1213986) group can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its site of action.

Potential for Specific Interactions: The methoxyphenyl group can participate in various non-covalent interactions, such as hydrogen bonding (with the oxygen atom) and π-π stacking (with the phenyl ring), which can contribute to the binding affinity of the molecule to a biological target.

Metabolic Stability: The methoxy group can influence the metabolic stability of the compound, potentially leading to a more favorable pharmacokinetic profile.

Research into methoxyphenyl-substituted thiadiazoles has shown that this substitution pattern can lead to potent biological activity. For example, derivatives of 1,3,4-thiadiazole bearing a methoxyphenyl group have been investigated for their anticancer properties. mdpi.comnih.govresearchgate.net The presence of the methoxyphenyl moiety has been shown to be important for the antitumor activity of these compounds. mdpi.com While the specific research on this compound is more niche, the general principles of medicinal chemistry suggest that this derivative is a logical target for synthesis and biological evaluation to explore new therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-12-8-4-2-7(3-5-8)9-6-13-11-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNFBURSZLZVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372307 | |

| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-22-1 | |

| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3 Thiadiazoles

Conventional Synthetic Routes to 1,2,3-Thiadiazole (B1210528) Scaffolds

Traditional methods for the synthesis of 1,2,3-thiadiazoles have been the bedrock of heterocyclic chemistry for decades. These routes are characterized by their reliability and broad applicability, providing a solid foundation for the preparation of a wide array of derivatives, including 4-(4-methoxyphenyl)-1,2,3-thiadiazole.

Hurd-Mori Reaction and its Variations

The Hurd-Mori reaction stands as one of the most common and versatile methods for synthesizing 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂). wikipedia.org For the synthesis of this compound, the logical starting material would be a hydrazone derivative of 4-methoxyacetophenone.

The general mechanism proceeds through the reaction of an N-acyl or N-tosyl hydrazone with thionyl chloride. wikipedia.org A key intermediate in this process is the formation of a sulfine, which then undergoes cyclization to form the thiadiazole ring. Variations of the Hurd-Mori reaction have been developed to improve yields and broaden the substrate scope. These can include the use of different activating groups on the hydrazone nitrogen and alternative sulfur-based cyclizing agents. A kinetic study on the reaction of thionyl chloride with substituted acetophenone (B1666503) semicarbazones suggests that the reaction is an electrophilic attack and proceeds through an ordered transition state.

A plausible synthetic pathway for this compound via the Hurd-Mori reaction is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagent | Product |

| 1 | 4-Methoxyacetophenone | Hydrazine (B178648) derivative (e.g., semicarbazide (B1199961), tosylhydrazine) | - | 4-Methoxyacetophenone hydrazone derivative |

| 2 | 4-Methoxyacetophenone hydrazone derivative | - | Thionyl chloride (SOCl₂) | This compound |

Cyclization Reactions Involving Thionyl Chloride

Cyclization reactions that utilize thionyl chloride are central to the Hurd-Mori synthesis but can also be considered a broader category of reactions for forming sulfur-containing heterocycles. umich.eduresearchgate.net In the context of 1,2,3-thiadiazole synthesis, thionyl chloride acts as both a chlorinating and a sulfur-transfer agent. The reaction of N-acylhydrazones of o-hydroxyaryl ketones with thionyl chloride, for instance, has been shown to yield N-arylhydrazonoyl chlorides. researchgate.net While the specific conditions can vary, the fundamental transformation involves the formation of new carbon-sulfur and nitrogen-sulfur bonds to construct the thiadiazole ring. The reaction of substituted hydrazones with thionyl chloride is a well-established method for the synthesis of 1,2,3-thiadiazoles. researchgate.net

Diazotization Approaches

Diazotization reactions offer another avenue for the synthesis of nitrogen-containing heterocycles. While specific examples for the direct synthesis of this compound via this method are not prevalent in the reviewed literature, the general principle involves the conversion of a primary amino group to a diazonium salt, which can then undergo cyclization. For thiadiazole synthesis, this would typically involve a substrate containing both an amino group and a suitable sulfur-containing moiety that can participate in the ring-closing step.

Cycloaddition Procedures

1,3-Dipolar cycloaddition is a powerful tool in heterocyclic synthesis. wikipedia.orgnih.govsci-hub.sefu-berlin.de The most relevant cycloaddition approach for the synthesis of 1,2,3-thiadiazoles is the reaction of a diazoalkane with a thioketone. wikipedia.org This reaction, a variation of the Pechmann synthesis, directly furnishes the 1,2,3-thiadiazole ring system. isres.org

For the synthesis of this compound, this would involve the reaction of a diazomethane (B1218177) derivative with 4-methoxythioacetophenone. The regioselectivity of the cycloaddition determines the final substitution pattern on the thiadiazole ring.

| Dipole | Dipolarophile | Product |

| Diazomethane | 4-Methoxythioacetophenone | This compound |

Advanced and Green Synthetic Approaches for 1,2,3-Thiadiazole Derivatives

In recent years, there has been a significant push towards the development of more efficient, selective, and environmentally friendly synthetic methodologies. These advanced and green approaches often employ catalysts to achieve transformations under milder conditions and with higher atom economy.

Catalytic Methods (e.g., Rh(I)-catalyzed, Copper-catalyzed)

Transition metal catalysis has emerged as a powerful strategy for the synthesis of complex heterocyclic molecules. Both rhodium and copper catalysts have shown utility in the synthesis of thiadiazole derivatives.

Rhodium(I)-catalyzed reactions: Rhodium catalysts can be employed in various transformations leading to thiophene (B33073) derivatives from 1,2,3-thiadiazoles through a transannulation reaction with alkynes. nih.gov This indicates the reactivity of the thiadiazole ring can be harnessed for further functionalization under rhodium catalysis.

Copper-catalyzed reactions: Copper-catalyzed reactions have been developed for the synthesis of various sulfur- and nitrogen-containing heterocycles. nih.govnih.govresearchgate.netmdpi.com For instance, a copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides has been reported for the synthesis of 4-sulfonyl-1,2,3-triazoles. nih.gov While this produces a triazole, it demonstrates the potential of copper catalysis in assembling complex heterocycles from readily available starting materials. A plausible copper-catalyzed approach to this compound could involve the coupling of a 4-methoxyphenyl-containing precursor with a suitable sulfur source and a nitrogen source.

Green Synthetic Approaches: Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, energy consumption, and the use of hazardous materials. nih.govresearchgate.netrjptonline.orgjobpcr.comresearchgate.netlatticescipub.com

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. rjptonline.orgjobpcr.comresearchgate.netlatticescipub.comnih.gov The synthesis of thiadiazole derivatives has been shown to be amenable to microwave-assisted conditions. rjptonline.org

Ultrasound-assisted synthesis: Sonication is another green technique that can enhance reaction rates and yields by providing energy through acoustic cavitation. nih.govresearchgate.netarabjchem.orgasianpubs.org The ultrasound-assisted synthesis of various heterocyclic compounds, including those with structures similar to the target molecule, has been successfully demonstrated. nih.govarabjchem.orgasianpubs.org

A representative green synthetic approach for this compound could involve a one-pot reaction of 4-methoxyacetophenone, a hydrazine derivative, and a sulfur source under microwave or ultrasonic irradiation.

| Starting Material | Reagents | Conditions | Product | Advantage |

| 4-Methoxyacetophenone, Tosylhydrazine, Elemental Sulfur | - | Microwave irradiation | This compound | Reduced reaction time, potentially higher yield |

| 4-Methoxyacetophenone, Semicarbazide, Thionyl Chloride | - | Ultrasonic irradiation | This compound | Enhanced reaction rate, milder conditions |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 1,2,3-thiadiazole synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. benthamdirect.comnih.gov For instance, a multi-step synthesis of 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety was successfully carried out under microwave-assisted conditions. nih.govnih.gov This approach often involves the Hurd-Mori reaction, where a key intermediate is cyclized using thionyl chloride under microwave heating. nih.gov The optimal conditions for such reactions have been reported to be at 90°C for 15 minutes, demonstrating the efficiency of this technique. nih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that has been applied to the synthesis of heterocyclic compounds, including thiazoles and their derivatives. tandfonline.comresearchgate.net Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This method offers benefits such as increased product purity, reduced costs, high yields, and simplified work-up procedures. researchgate.net For example, the synthesis of 1,2,3-triazoles coupled with diaryl sulfone moieties has been achieved efficiently using ultrasound-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov

Solvent-Free Processes

Solvent-free reactions are highly desirable from an environmental and economic perspective. They reduce waste and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions. An eco-efficient and regioselective one-pot synthesis of 4,5-disubstituted 1,2,3-thiadiazoles has been developed via a [3+2] cycloaddition of α-enolicdithioesters with tosyl azide (B81097) under solvent-free conditions. researchgate.net This reaction is notably fast, often completing within minutes at 0°C in the presence of triethylamine. researchgate.net Another example is the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent and tert-butyl hydrogen peroxide without any solvent. nih.gov

Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been successfully employed for the synthesis of 1,2,3-thiadiazole derivatives. mdpi.comacs.org This one-pot procedure allows for the creation of diverse libraries of compounds and is considered a green and rapid method for lead derivatization in drug discovery. nih.govacs.org For instance, 5-methyl-1,2,3-thiadiazole-4-carboxamides have been synthesized via the Ugi reaction by combining an amine, an aldehyde, a carboxylic acid (5-methyl-1,2,3-thiadiazole-4-carboxylic acid), and an isocyanide. acs.org

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization is a key strategy for the formation of heterocyclic rings. A notable method for synthesizing 4,5-disubstituted-1,2,3-thiadiazoles involves a base-promoted, transition-metal-free, and oxidant-free intramolecular cyclization of N-tosylhydrazone-bearing thiocarbamates. rsc.org This approach is valued for its high efficiency and good functional group compatibility. rsc.org

Annulation reactions, particularly denitrogenative annulations of 1,2,3-thiadiazoles, provide a versatile route to various other heterocyclic systems. mq.edu.au The 1,2,3-thiadiazole ring can undergo ring-opening to form reactive intermediates that can then participate in cyclization reactions. mq.edu.au

Click Chemistry Supported Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern organic synthesis due to its reliability, selectivity, and biocompatibility. nih.govmdpi.com This reaction is widely used to synthesize 1,2,3-triazoles, and its principles can be extended to the synthesis of other nitrogen-containing heterocycles. nih.govfrontiersin.org The CuAAC reaction provides a powerful tool for linking different molecular fragments, and it has been utilized in the synthesis of complex molecules containing the 1,2,3-thiadiazole core. nih.gov

Specific Considerations for the Synthesis of this compound

The most common and direct route to 4-aryl-1,2,3-thiadiazoles, including this compound, is the Hurd-Mori synthesis. wikipedia.orgresearchgate.net This reaction typically involves the cyclization of a hydrazone derivative of an α-methylene ketone with thionyl chloride. wikipedia.orgresearchgate.net

For the synthesis of this compound, the general procedure starts with 4-methoxyacetophenone. The key steps are outlined below:

Formation of the Hydrazone: 4-Methoxyacetophenone is reacted with a suitable hydrazine derivative, such as semicarbazide or p-toluenesulfonylhydrazide, to form the corresponding hydrazone.

Cyclization: The resulting hydrazone is then treated with thionyl chloride (SOCl₂) to effect the cyclization and formation of the 1,2,3-thiadiazole ring. researchgate.net

An improved Hurd-Mori approach involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), under metal-free conditions. organic-chemistry.org This method is considered a facile and practical alternative. organic-chemistry.org

Below is a table summarizing the key synthetic reactions for 1,2,3-thiadiazoles:

| Reaction Name | Reactants | Reagents/Conditions | Product |

| Hurd-Mori Synthesis | Hydrazone of an α-methylene ketone | Thionyl chloride (SOCl₂) | 4-Substituted-1,2,3-thiadiazole |

| Improved Hurd-Mori | N-Tosylhydrazone, Elemental Sulfur | TBAI (catalyst) | 4-Aryl-1,2,3-thiadiazole |

| Pechmann Synthesis | Diazomethane, Phenyl isothiocyanate | - | N-phenyl-1,2,3-thiadiazol-5-amine |

| Ugi Reaction | Amine, Aldehyde, Carboxylic Acid, Isocyanide | One-pot | Substituted 1,2,3-thiadiazole carboxamide |

| Intramolecular Cyclization | N-tosylhydrazone-bearing thiocarbamate | Base (e.g., alkali) | 4,5-Disubstituted-1,2,3-thiadiazole |

Selection of Precursors and Reagents

The synthesis of this compound via the Hurd-Mori pathway commences with the selection of appropriate precursors and reagents. The primary starting material is 4-methoxyacetophenone , which provides the core carbon framework and the desired 4-methoxyphenyl (B3050149) substituent.

The key transformation involves the conversion of the ketone into a suitable hydrazone derivative. While various types of hydrazones can be employed, semicarbazones and tosylhydrazones are commonly used intermediates in the synthesis of 1,2,3-thiadiazoles. mdpi.com For instance, 4-methoxyacetophenone can be reacted with semicarbazide to form 4-methoxyacetophenone semicarbazone.

The crucial reagent for the subsequent cyclization step is thionyl chloride (SOCl₂) . wikipedia.orgnih.gov This reagent facilitates the formation of the thiadiazole ring through a complex reaction mechanism involving the incorporation of a sulfur atom and subsequent ring closure.

In some variations of the Hurd-Mori synthesis, elemental sulfur is used in combination with a catalyst, such as iodine, as an alternative to thionyl chloride for the cyclization of N-tosylhydrazones. wikipedia.org

A summary of the key precursors and reagents is presented in the table below:

| Role | Compound/Reagent | Chemical Name |

| Starting Material | 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethan-1-one |

| Hydrazone Forming Reagent | Semicarbazide | Hydrazinecarboxamide |

| Hydrazone Forming Reagent | p-Toluenesulfonylhydrazide | 4-Methylbenzene-1-sulfonylhydrazide |

| Cyclizing Agent | Thionyl Chloride | Sulfurous dichloride |

Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the careful optimization of reaction conditions. Key parameters that influence the reaction's efficiency include temperature, reaction time, and the choice of solvent.

The formation of the hydrazone intermediate, such as the semicarbazone of 4-methoxyacetophenone, is typically carried out under mild conditions. The reaction between the ketone and the hydrazide is often performed in a suitable solvent like ethanol.

The subsequent cyclization with thionyl chloride is a critical step where conditions need to be more rigorously controlled. The reaction is often carried out in a non-polar aprotic solvent. While the reaction can proceed at room temperature, gentle heating may be employed to drive the reaction to completion. It is crucial to manage the reaction temperature to prevent potential side reactions and decomposition of the product.

The reaction time for the cyclization step can vary depending on the specific substrate and the reaction temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Recent advancements in the synthesis of 4-aryl-1,2,3-thiadiazoles have explored alternative conditions. For instance, a one-pot synthesis from aryl ketones, tosylhydrazine, and elemental sulfur has been developed using iodine as a catalyst in DMSO as a solvent, with the reaction proceeding at a set temperature for several hours. wikipedia.org

A representative set of reaction conditions for the synthesis of 4-aryl-1,2,3-thiadiazoles is outlined in the table below:

| Parameter | Condition |

| Solvent | Dichloromethane, Toluene, or Dimethyl Sulfoxide (DMSO) |

| Temperature | 0 °C to reflux |

| Reaction Time | 2 to 24 hours |

| Catalyst (for alternative methods) | Iodine (I₂) |

Yield and Purity Considerations

The yield and purity of the final product, this compound, are critical metrics for evaluating the success of the synthetic methodology. The Hurd-Mori reaction and its variations can provide good to excellent yields of 4-aryl-1,2,3-thiadiazoles, often in the range of 44-98% for the general class of compounds. mdpi.com

The purity of the synthesized compound is paramount for its subsequent use in research or as a building block in further chemical synthesis. After the reaction is complete, the crude product is typically isolated by removing the solvent and any excess reagents. Purification is then carried out using standard laboratory techniques.

Recrystallization is a common method for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of high purity.

Column chromatography is another powerful purification technique that can be employed. The crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system. This method is effective in separating the desired product from any unreacted starting materials or byproducts.

The purity of the final compound is typically assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A sharp melting point and clean spectroscopic data are indicative of a high-purity product.

The following table summarizes the typical yield and purification methods for 4-aryl-1,2,3-thiadiazoles:

| Parameter | Details |

| Typical Yield Range | 60-90% |

| Purification Methods | Recrystallization, Column Chromatography |

| Purity Assessment | Melting Point, NMR Spectroscopy, Mass Spectrometry |

Structure Activity Relationship Sar Studies of 1,2,3 Thiadiazole Derivatives

Influence of Substituents on Biological Activities

The nature and position of substituents on the 1,2,3-thiadiazole (B1210528) ring and its appended moieties are critical determinants of biological activity. mdpi.com Research has consistently shown that even minor alterations can lead to significant changes in efficacy.

For instance, in the context of anticancer activity, the presence of a methoxy (B1213986) (-OCH3) group at the C-4 position and a hydrogen atom at the C-3 position of a 5-phenyl ring attached to the 1,2,3-thiadiazole core was found to confer the highest antitumor effect in a mouse model. mdpi.com Conversely, the replacement of the hydrogen at C-3 with a nitro (-NO2) group resulted in a marked decrease in antitumor activity. mdpi.com

In the realm of antiviral agents, particularly against HIV, the type of halogen substituent on an attached phenyl ring plays a significant role. A study demonstrated that a 2,4-dibromo substitution on the phenyl ring dramatically increased the anti-HIV potential of a 1,2,3-thiadiazole derivative. The observed order of antiviral strength was 2,4-Br2 > 2,4-Cl2 > 2,4-F2, indicating that the size and electronic properties of the halogen are crucial for activity. mdpi.com

Similarly, for insecticidal properties, the introduction of fluorine (F) and methyl (Me) groups at the para-position of a phenoxy moiety in pyrazole (B372694) oxime derivatives bearing a 1,2,3-thiadiazole ring resulted in good insecticidal activity. mdpi.com Furthermore, studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have suggested that halogen substituents on an attached phenyl ring tend to increase antibacterial activity, whereas oxygenated substituents are more favorable for antifungal activity. nih.gov

The table below summarizes the influence of various substituents on the biological activities of thiadiazole derivatives.

| Biological Activity | Favorable Substituent(s) | Unfavorable Substituent(s) |

| Anticancer | Methoxy group at C-4 of the phenyl ring | Nitro group at C-3 of the phenyl ring |

| Antiviral (HIV) | 2,4-Dibromo substitution on the phenyl ring | 2,4-Difluoro substitution on the phenyl ring |

| Insecticidal | Fluoro and Methyl groups at the para-position of a phenoxy moiety | - |

| Antibacterial | Halogen groups on the phenyl ring | - |

| Antifungal | Oxygenated groups on the phenyl ring | - |

Positional Isomerism and its Impact on Pharmacological Profiles

Positional isomerism is a key factor that can dramatically alter the pharmacological profile of 1,2,3-thiadiazole derivatives. The spatial arrangement of substituents affects how the molecule interacts with its biological target, influencing both binding affinity and efficacy. nih.govnih.gov

A compelling example is found in anticancer research on 1,2,3-thiadiazole analogues of combretastatin (B1194345) A-4. When a 3,4,5-trimethoxyphenyl group was attached to the 4th position of the 1,2,3-thiadiazole ring, a significant number of the tested compounds (six out of nine) displayed potent cytotoxic activity. nih.gov However, when the same substituent was moved to the 5th position, the activity was nearly abolished, with only one out of nine compounds showing cytotoxicity. nih.gov This highlights the critical importance of substituent placement on the thiadiazole core for achieving the desired biological effect. nih.gov

Molecular modeling studies on different regioisomers of thiadiazole analogues have further illuminated these differences, showing that energetically more favorable binding conformations can explain the observed disparities in biological activity. nih.gov

Structure-Activity Relationships in Specific Biological Contexts

The antimicrobial spectrum and potency of 1,2,3-thiadiazole derivatives are closely linked to their structural features. SAR studies have identified key modifications that enhance antibacterial and antifungal efficacy.

For antifungal activity, organometallic derivatives have shown promise. A triethyltin-based 1,2,3-thiadiazole carboxylate analogue demonstrated significant antifungal efficacy against plant pathogens P. piricola and Gibberella zeae. mdpi.com In other series, derivatives bearing oxygenated substituents, such as hydroxyl or methoxy groups, on a phenyl ring attached to the thiadiazole core exhibited significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov

In the antibacterial domain, the presence of halogen atoms on a phenyl ring is often beneficial. nih.gov For activity against Helicobacter pylori, hybrid molecules bearing a 5-nitrofuran or 5-nitroimidazole moiety at the C-5 position of the 1,2,3-thiadiazole ring are preferred. The activity is further modulated by the nature of the alkylthio side chain at the C-2 position. brieflands.com Some novel 1,2,3-thiadiazole derivatives have been identified as having broad-spectrum antibacterial coverage, including substantial activity against resistant Pseudomonas aeruginosa. elsevierpure.comresearchgate.net

The following table presents SAR data for selected antimicrobial 1,2,3-thiadiazole derivatives.

| Compound Series | Key Structural Feature(s) | Target Organism(s) | Observed Activity |

| Phenyl-1,3,4-thiadiazoles nih.gov | Halogenated phenyl ring | Gram-positive bacteria | Increased antibacterial activity |

| Phenyl-1,3,4-thiadiazoles nih.gov | Oxygenated phenyl ring | A. niger, C. albicans | Significant antifungal activity |

| 5-(Nitroaryl)-1,3,4-thiadiazoles brieflands.com | 5-nitrofuran/5-nitroimidazole at C-5 | H. pylori (metronidazole-resistant) | Strong inhibitory response |

| Novel 1,2,3-thiadiazoles researchgate.net | Undisclosed modifications | P. aeruginosa | Substantial antipseudomonal activity |

SAR studies have been instrumental in developing 1,2,3-thiadiazole derivatives as potent antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV) and human pathogens such as HIV. mdpi.com

For anti-TMV activity, a 1,2,3-thiadiazole derivative incorporating a thiophene-containing carbohydrazide (B1668358) moiety showed potent direct and induction activities. mdpi.com Another series of substituted 1,2,3-thiadiazole-4-carboxamides also exhibited excellent curative and protective effects against TMV, with activities comparable or superior to the standard drug tiadinil (B1663663). mdpi.com

In the development of anti-HIV agents, specific substitutions have led to compounds with remarkable potency. A 1,2,3-thiadiazole thioacetanilide (B1681303) derivative demonstrated excellent anti-HIV activity, inhibiting the virus in the nanomolar range. mdpi.com A detailed SAR study on 5-phenyl-1,2,3-thiadiazole (B107965) derivatives revealed that di-halogenation of the phenyl ring was key to high potency. The 2,4-dibromo substituted compound was the most active, with an efficacy significantly greater than the dichloro and difluoro analogues, and it surpassed the activity of reference drugs like nevirapine (B1678648) and delavirdine. mdpi.com This underscores the importance of the electronic and steric properties of the substituents at the 5-position for potent reverse transcriptase inhibition.

The 1,2,3-thiadiazole scaffold has been successfully employed to design novel anticancer agents, with SAR studies guiding the optimization of these molecules. A key strategy has been the design of 1,2,3-thiadiazole derivatives as tubulin polymerization inhibitors, mimicking the action of natural products like combretastatin A-4 (CA-4). mdpi.comnih.gov

In these CA-4 analogues, the cis-double bond is replaced by the 1,2,3-thiadiazole ring. A crucial SAR finding was the influence of the position of the 3,4,5-trimethoxyphenyl ring. When this ring was at the C-4 position of the thiadiazole, potent cytotoxicity against multiple cancer cell lines was observed. Moving it to the C-5 position led to a dramatic loss of activity. nih.gov Further optimization within this series showed that a methoxy group at C-4 and a hydrogen at C-3 of a 5-phenyl ring led to a derivative with an antitumor effect superior to that of CA-4 in an in vivo model. mdpi.com

Other successful approaches include the hybridization of the 1,2,3-thiadiazole ring with other bioactive molecules. Dehydroepiandrosterone (B1670201) (DHEA) derivatives incorporating a 1,2,3-thiadiazole moiety showed potent antitumor activity against human breast cancer T47D cells, with the introduction of the thiadiazole ring being credited for the significant enhancement in antiproliferative activity. mdpi.comnih.gov Similarly, pyrazole oxime compounds bearing a 1,2,3-thiadiazole ring were evaluated against a panel of human cancer cell lines, with derivatives having a methyl group at the C-4 position of the thiadiazole ring and specific substitutions on an adjacent phenyl ring (e.g., 4-bromo or 2,3-difluoro) showing the most potent activity. nih.gov

The table below showcases SAR data for various 1,2,3-thiadiazole derivatives against cancer cell lines.

| Derivative Type | Key Structural Modification | Cancer Cell Line(s) | Potency (IC50/GI50) |

| Combretastatin A-4 Analogue nih.gov | 3,4,5-trimethoxyphenyl at C-4 | HL-60, HCT-116, HMEC-1 | 13.4 to 86.6 nM |

| Combretastatin A-4 Analogue nih.gov | 3,4,5-trimethoxyphenyl at C-5 | HL-60, HCT-116, HMEC-1 | Mostly inactive |

| DHEA Derivative nih.gov | Fused 1,2,3-thiadiazole ring | T47D (breast cancer) | 0.042 to 0.058 µM |

| Pyrazole Oxime Derivative nih.gov | Methyl at thiadiazole C-4; 4-bromo on phenyl | Panc-1, Huh-7, HCT-116, SGC-7901 | Potent activity |

The 1,2,3-thiadiazole ring is a valuable pharmacophore in the development of agrochemicals, including insecticides and herbicides. mdpi.com SAR studies have helped to identify the structural features necessary for potent activity against agricultural pests.

In the design of insecticides, N-tert-butyl-N,N′-diacylhydrazine derivatives containing a 1,2,3-thiadiazole ring have shown significant potential against pests like Plutella xylostella L. (diamondback moth) and Culex pipiens pallens. One derivative, in particular, exhibited a mortality rate of 79% at a 200 µg/mL concentration against P. xylostella, which was nearly double the activity of the reference agent tebufenozide. mdpi.com

Another class of compounds, pyrazole oxime derivatives featuring a 1,2,3-thiadiazole moiety, was investigated for activity against Aphis craccivora (cowpea aphid). The SAR study revealed that the presence of electron-withdrawing (F) or electron-donating (Me) groups at the para-position of a phenoxy moiety attached to the core structure was crucial for good insecticidal activity, achieving a 90% mortality rate at a 100 µg/mL concentration. mdpi.com These findings demonstrate that targeted substitutions on peripheral aromatic rings can effectively modulate the insecticidal potency of 1,2,3-thiadiazole-based compounds. mdpi.com

SAR in Plant Activator Applications

The 1,2,3-thiadiazole scaffold is a cornerstone in the development of synthetic plant activators, which function by inducing systemic acquired resistance (SAR) in plants. nih.govmdpi.com This induced state of immunity provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses. nih.gov The structure-activity relationship (SAR) of 1,2,3-thiadiazole derivatives reveals that specific substitutions on the thiadiazole ring are crucial for their bioactivity, influencing their ability to trigger the plant's defense mechanisms.

Key commercial plant activators, such as Acibenzolar-S-methyl (also known as BTH) and Tiadinil, feature the 1,2,3-thiadiazole core, highlighting its importance. nih.govnih.govnih.gov Research has focused on modifying the substituents at the C4 and C5 positions of the 1,2,3-thiadiazole ring to optimize efficacy and understand the structural requirements for inducing plant resistance.

Studies have shown that the nature of the carboxamide group at the C5 position significantly impacts the plant activator potential. For instance, Du et al. synthesized a series of 1,2,3-thiadiazole carboxylate derivatives and found that compound 136 exhibited excellent and, in some cases, superior inhibition activities against various plant diseases compared to the commercial BTH plant activator. mdpi.com The comparison between compound 136 and 137 revealed that even small changes in the ester group could lead to significant differences in plant-activating potency, with 136 showing better therapeutic efficacy. mdpi.com

| Compound | Structure | Inhibition against M. melonis (%) | Inhibition against C. cassiicola (%) | Inhibition against P. syringae pv. Lachrymans (%) | Inhibition against P. infestans (%) |

|---|---|---|---|---|---|

| 136 | 1,2,3-thiadiazole derivative | 90 | 77 | 42 | 81 |

| 137 | 1,2,3-thiadiazole derivative | 69 | 52 | 42 | 67 |

| BTH | Commercial Activator | Reference |

Further research has explored the combination of the 1,2,3-thiadiazole moiety with other bioactive substructures. A study on thiazole- and oxadiazole-containing thiadiazole derivatives identified several compounds with systemic acquired resistance superior to the commercial elicitor tiadinil. nih.gov This suggests that hybrid molecules incorporating different heterocyclic systems can enhance the SAR-inducing activity. nih.gov

The fusion of other heterocyclic rings to the 1,2,3-thiadiazole core has also been investigated as a strategy to develop novel plant activators. A series of thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate derivatives were designed and synthesized, showing good efficacy against seven different plant diseases. Notably, compounds 1a and 1c from this series were found to be more potent than BTH, demonstrating that a fused ring system can be a beneficial structural modification. A key finding was that these active compounds exhibited almost no direct fungicidal activity, which is a desirable characteristic for a true plant activator that works by stimulating the host's defense system.

Another approach involves modifying the N-acyl-N-arylalaninates with a 1,2,3-thiadiazol-5-ylcarbonyl fragment derived from tiadinil. nih.govresearchgate.net In vivo tests against Alternaria brassicicola showed that compound 1d had an efficacy of 92% at a concentration of 200 µg/mL, which was comparable to the performance of tiadinil. researchgate.net This indicates that incorporating the 1,2,3-thiadiazole structure into N-acyl-N-arylalaninates can yield potent plant protective agents. researchgate.net

| Compound | Pathogen | Efficacy (%) | Concentration (µg/mL) |

|---|---|---|---|

| 1d | A. brassicicola | 92 | 200 |

| Tiadinil | A. brassicicola | Similar to 1d | 200 |

The anti-tobacco mosaic virus (TMV) activity of 1,2,3-thiadiazole derivatives has also been explored. Zheng et al. reported that the substituted 1,2,3-thiadiazole-4-carboxamide (B1266815) derivative 102 showed a curative activity of 60% at 500 µg/mL, which was slightly better than the standard, tiadinil (58%). mdpi.com Another derivative, 103 , exhibited a potent protective effect of 76% at the same concentration, again outperforming tiadinil (75%). mdpi.com These findings underscore the versatility of the 1,2,3-thiadiazole scaffold in conferring resistance against different types of plant pathogens.

| Compound | Activity Type | Efficacy at 500 µg/mL (%) |

|---|---|---|

| 102 | Curative | 60 |

| 103 | Protective | 76 |

| Tiadinil | Curative | 58 |

| Tiadinil | Protective | 75 |

Biological Activities and Pharmacological Potential of 1,2,3 Thiadiazole Derivatives

Antimicrobial Activities (Antibacterial, Antifungal)

Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activities. mdpi.comsysrevpharm.org The unique chemical properties of the thiadiazole ring, including its hydrogen bonding capacity and electron-donating features, contribute to its biological efficacy. rsc.org This class of compounds has shown promise in combating various pathogenic microorganisms, including both bacteria and fungi. mdpi.comsysrevpharm.org

Derivatives of the broader 1,3,4-thiadiazole (B1197879) class have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, certain synthesized 1,3,4-thiadiazole derivatives have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. neliti.com

One study highlighted a series of 1,3,4-thiadiazole derivatives that exhibited moderate to good activity against Staphylococcus hominis and Klebsiella pneumoniae. Another study on novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid reported significant activity, with one compound showing up to 97% inhibition against Salmonella enterica and 87.9% inhibition of Escherichia coli. arabjchem.org Furthermore, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have displayed good antibacterial activity against Streptococcus pneumoniae (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov

While specific data for 4-(4-Methoxyphenyl)-1,2,3-thiadiazole is limited, the general activity of thiadiazole derivatives suggests potential antibacterial properties for this specific compound, warranting further investigation. The substitution pattern on the thiadiazole ring appears to play a crucial role in determining the spectrum and potency of antibacterial action. mdpi.com

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 5-substituted-1,3,4-thiadiazoles | Staphylococcus hominis, Staphylococcus epidermidis | Klebsiella pneumoniae | |

| 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid | Staphylococcus aureus | Salmonella enterica, Vibrio cholera, Escherichia coli, Pseudomonas aeruginosa | arabjchem.org |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | Streptococcus pneumoniae, Bacillus subtilis, Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae | nih.gov |

| 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives | - | Escherichia coli, Salmonella typhi | neliti.com |

Numerous studies have underscored the potent antifungal activity of thiadiazole derivatives against a variety of fungal pathogens. nih.govwjpmr.com Derivatives of 1,3,4-thiadiazole, in particular, have been extensively investigated for their efficacy against clinically relevant fungi, most notably Candida species. nih.gov

For example, a series of synthesized 1,3,4-thiadiazole derivatives displayed significant antifungal effects against eight different Candida species. nih.gov One of the most active compounds in this series, bearing a 2,4-dichlorophenyl moiety, showed a minimum inhibitory concentration (MIC) of 5 µg/mL against Candida albicans. nih.gov Another study found that a 1,3,4-thiadiazole derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, was a potent agent against various Candida species, including those resistant to azole antifungals. researchgate.net

The antifungal activity is not limited to Candida. Research has also demonstrated the efficacy of thiadiazole derivatives against other fungi such as Aspergillus niger and Aspergillus fumigatus. neliti.com The collective evidence strongly suggests that the thiadiazole scaffold is a promising framework for the development of new antifungal agents. nih.govwjpmr.com

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Fungal Strains | Key Findings | Reference |

|---|---|---|---|

| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivatives | Candida albicans, Candida crusei, Candida glabrata, Candida famata | Compound with 2,4-dichlorophenyl group was most active against C. albicans. | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Various Candida species | Potent activity, including against azole-resistant isolates. | researchgate.net |

| 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives | Aspergillus niger, Penicillium species, Candida albicans | Moderate activity reported for some derivatives. | neliti.com |

The precise mechanisms by which thiadiazole derivatives exert their antimicrobial effects are still under investigation, though several potential pathways have been proposed. For some antifungal 1,3,4-thiadiazole derivatives, it is suggested that they may interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov This is supported by docking studies showing potential inhibition of the 14-α-sterol demethylase enzyme. nih.gov

In the case of 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, the antifungal action appears to involve the disruption of cell wall biogenesis. researchgate.net This leads to an inability of the fungal cells to maintain their shape, resulting in the formation of giant cells and leakage of cellular contents. researchgate.net The toxophoric –N–C–S moiety present in 1,3,4-thiadiazoles is also thought to be responsible for their broad range of biological activities. nih.gov For antibacterial action, the exact mechanisms are less clear but may involve the inhibition of essential enzymes or disruption of cellular processes.

Antiviral Activities

The thiadiazole scaffold has also been identified as a promising core for the development of antiviral agents. arkat-usa.org Derivatives have been synthesized and evaluated against a variety of viruses, demonstrating the versatility of this heterocyclic system in antiviral drug discovery. arkat-usa.orgnih.gov

Research into the antiviral applications of thiadiazole derivatives has identified activity against several significant human viruses. A number of 1,3,4-thiadiazole derivatives have been reported to exhibit inhibitory effects against Human Immunodeficiency Virus (HIV). arkat-usa.org For instance, some 2-amino-1,3,4-thiadiazole derivatives showed significant anti-HIV-1 activity at micromolar concentrations. nih.gov Another study synthesized a series of novel 1,3,4-thiadiazole inhibitors of the human ATPase/RNA helicase DDX3X, which is a target for anti-HIV-1 therapy, and these compounds displayed inhibitory activities in the low micromolar range. researchgate.net

More recently, with the emergence of the COVID-19 pandemic, the scientific community has explored the potential of various compound classes, including thiadiazoles, as inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Several studies have investigated 1,3,4-thiadiazole derivatives as potential inhibitors of key viral enzymes. researchgate.net Furthermore, computational studies have suggested that 1,2,3-triazole derivatives incorporating a 1,3,4-thiadiazole moiety could act as potential inhibitors of the COVID-19 main protease. nih.govresearchgate.net

The antiviral mechanisms of thiadiazole derivatives are often linked to the inhibition of crucial viral enzymes. In the context of HIV, as mentioned, one of the targeted mechanisms is the inhibition of the DDX3X ATPase/RNA helicase. researchgate.net

For SARS-CoV-2, a primary focus has been on the inhibition of viral proteases, which are essential for viral replication. The 3C-like protease (3CLpro) is a key target, and some 2,3,5-substituted arkat-usa.orgresearchgate.netnih.gov-thiadiazoles have been identified as covalent inhibitors of this enzyme, with IC50 values in the submicromolar range. nih.gov These inhibitors are proposed to work through a ring-opening metathesis reaction that covalently modifies a catalytic cysteine residue in the active site of the protease. nih.gov Molecular docking studies have also supported the potential for 1,2,3-triazole derivatives with a 1,3,4-thiadiazole component to bind to the active sites of the SARS-CoV-2 main protease (Mpro), suggesting an inhibitory effect. nih.govresearchgate.net

Anticancer and Antitumor Activities

Derivatives of 1,2,3-thiadiazole (B1210528) have emerged as a promising class of compounds in oncology research. Their ability to interfere with crucial cellular processes in cancer cells has led to extensive investigation into their cytotoxic effects and mechanisms of action. nih.govbepls.com

A significant body of research has demonstrated the cytotoxic potential of 1,2,3-thiadiazole derivatives against a range of human cancer cell lines. These compounds have shown varied efficacy depending on their specific structural modifications and the type of cancer cell being targeted.

For instance, analogs of Combretastatin (B1194345) A-4, where the olefin group was replaced with a 1,2,3-thiadiazole ring, exhibited potent cytotoxicity against human myeloid leukemia (HL-60), colon adenocarcinoma (HCT-116), and immortalized human microvascular endothelial (HMEC-1) cells, with some compounds showing IC₅₀ values as low as 13.4 nM. nih.gov Other studies have highlighted the antitumor activity of different derivatives against human breast cancer (T47D, MCF-7), pancreatic cancer (Panc-1), and hepatocarcinoma (Huh-7) cell lines. mdpi.comnih.govnih.gov

One study synthesized dehydroepiandrosterone (B1670201) derivatives of thiadiazoles and tested their antitumor activity against T47D (human breast cancer) and HAF (human amniotic fluid) cell lines. A specific derivative demonstrated a strong effect with an IC₅₀ value of 0.058 µM for T47D cells. mdpi.com Similarly, pyrazole (B372694) oxime compounds bearing a 1,2,3-thiadiazole ring were evaluated against several cancer cell lines, with the most potent compounds showing IC₅₀ values comparable to reference drugs like sorafenib (B1663141) and cisplatin. nih.gov For example, in HCT-116 cells, two derivatives showed much stronger activity (IC₅₀ of 7.19 and 6.56µM, respectively) compared to 5-fluorouracil (B62378) (IC₅₀ of 29.50 µM). nih.gov

The table below summarizes the cytotoxic activity of selected 1,2,3-thiadiazole derivatives against various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Derivative Type | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) |

| T47D | Human Breast Cancer | D-ring fused dehydroepiandrosterone | 0.042 - 0.058 | Adriamycin | 0.04 |

| Panc-1 | Human Pancreatic Cancer | Pyrazole oxime | 12.22 - 12.79 | Sorafenib | 11.50 |

| Huh-7 | Human Hepatocarcinoma | Pyrazole oxime | 10.11 - 11.84 | Cisplatin | 12.70 |

| HCT-116 | Human Colon Cancer | Pyrazole oxime | 6.56 - 7.19 | 5-Fluorouracil | 29.50 |

| SGC-7901 | Human Gastric Cancer | Pyrazole oxime | 15.50 - 25.65 | 5-Fluorouracil | 56.12 |

| HL-60 | Human Myeloid Leukemia | Combretastatin A-4 analog | 0.0134 - 0.0866 | Combretastatin A-4 | - |

| HCT-116 | Human Colon Cancer | Combretastatin A-4 analog | 0.0134 - 0.0866 | Combretastatin A-4 | - |

This table is interactive. Users can sort columns by clicking on the headers.

The thiadiazole scaffold has been identified as a potential "warhead" for the design of covalent inhibitors, which can form a permanent bond with their target protein, leading to irreversible inhibition. While much of the detailed mechanistic research has focused on the 1,2,4-thiadiazole (B1232254) isomer, the findings provide insight into the potential reactivity of the thiadiazole ring system. nih.govnih.gov

Studies on 2,3,5-substituted mdpi.comnih.govmdpi.com-thiadiazole analogs have shown they can act as non-peptidomimetic covalent inhibitors of the 3C-like protease (3CLpro) of SARS-CoV-2. nih.govnih.gov The proposed mechanism involves the catalytic cysteine residue in the enzyme's active site attacking the sulfur atom of the thiadiazole ring. nih.gov This leads to a ring-opening metathesis reaction, forming a covalent bond between the inhibitor and the enzyme. nih.govnih.gov Quantum chemistry calculations support this mechanism, indicating that the electrostatic potential of the sulfur atom in the ring makes it susceptible to nucleophilic attack. nih.gov This ability to covalently modify cysteine-containing targets suggests that thiadiazole derivatives could be developed as potent and specific enzyme inhibitors in cancer therapy, although further research is needed to explore this potential specifically for 1,2,3-thiadiazole isomers. nih.gov

The anticancer efficacy of 1,2,3-thiadiazole derivatives is highly dependent on the nature and position of substituents on both the thiadiazole and associated phenyl rings. nih.govjst.go.jpnih.gov Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent anticancer agents. mdpi.comnih.gov

A key finding is the importance of the substitution pattern on the thiadiazole ring itself. In a study of combretastatin A-4 analogs, compounds with a 3,4,5-trimethoxyphenyl group at the 4th position of the 1,2,3-thiadiazole ring were significantly more active than those with the same group at the 5th position. nih.gov

The substituents on the phenyl ring also play a crucial role. The presence of a methoxy (B1213986) group, particularly at the para-position of the phenyl ring (as in this compound), has been associated with favorable anticancer activity. mdpi.comnih.gov Research on 1,3,4-thiadiazole derivatives showed that a 4-methoxyphenyl (B3050149) group at the 5-position resulted in high activity against the MCF-7 breast cancer cell line. nih.gov Similarly, the introduction of halogen atoms like fluorine or bromine can enhance cytotoxic potency. nih.gov For example, pyrazole oxime derivatives with 4-bromo or 2,3-difluoro substitutions on the phenyl ring displayed anticancer effects similar to sorafenib in Panc-1 cells. nih.gov SAR analyses consistently indicate that the electronic and steric properties of these substituents are critical in determining the compound's ability to interact with its biological target. mdpi.comnih.gov

Agricultural Applications

Beyond pharmacology, 1,2,3-thiadiazole derivatives have demonstrated significant potential in agriculture as agents for crop protection and growth regulation. sci-hub.seresearchgate.netresearchgate.net

Certain 1,2,3-thiadiazole derivatives have been investigated for their pesticidal activities. mdpi.com Two groups of N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole moiety were tested for their insecticidal activity against the diamondback moth (Plutella xylostella L.) and the common house mosquito (Culex pipiens pallens). mdpi.com One derivative showed notable mortality (79% at 200 μg/mL) against Plutella xylostella L. mdpi.com

In the realm of weed control, other thiadiazole isomers like 1,3,4-thiadiazole have a more established history, with derivatives such as buthidiazole and tebuthiuron (B33203) being used as selective herbicides. researchgate.net Their mode of action often involves the inhibition of photosynthesis. researchgate.net While specific herbicidal data on this compound is less documented, the general activity of the thiadiazole class suggests potential in this area. researchgate.net

A significant agricultural application of 1,2,3-thiadiazole derivatives is their role as "plant activators." These compounds induce systemic acquired resistance (SAR), a plant's natural defense mechanism, against a broad spectrum of pathogens without having direct antimicrobial activity themselves. nih.govnih.gov This approach is a key strategy in modern sustainable agriculture. nih.gov

Several 1,2,3-thiadiazole derivatives have been shown to be effective elicitors of SAR. nih.govmdpi.com In one study, two 1,2,3-thiadiazole derivatives demonstrated excellent inhibition of diseases such as gummy stem blight (Mycosphaerella melonis), leaf spot (Corynespora cassiicola), angular leaf spot (Pseudomonas syringae pv. Lachrymans), and late blight (Phytophthora infestans). mdpi.com Their performance was found to be superior to the commercial plant activator Benzo(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH). mdpi.com Another study found that a 1,2,3-thiadiazole derivative provided 92% protective efficacy against Alternaria brassicicola on rape leaves, a level comparable to the commercial fungicide tiadinil (B1663663). mdpi.comresearchgate.net

The table below presents the efficacy of representative 1,2,3-thiadiazole derivatives in protecting against various plant diseases.

| Plant Disease | Pathogen | Derivative | Protective Efficacy (%) | Reference Activator |

| Gummy stem blight | Mycosphaerella melonis | 1,2,3-thiadiazole derivative 136 | 90% | BTH |

| Leaf spot | Corynespora cassiicola | 1,2,3-thiadiazole derivative 136 | 77% | BTH |

| Late blight | Phytophthora infestans | 1,2,3-thiadiazole derivative 136 | 81% | BTH |

| Angular leaf spot | Pseudomonas syringae pv. Lachrymans | 1,2,3-thiadiazole derivative 136 | 42% | BTH |

| Black spot | Alternaria brassicicola | 1,2,3-thiadiazole derivative 1d | 92% | Tiadinil |

This table is interactive. Users can sort columns by clicking on the headers.

Other Reported Biological Activities

The 1,2,3-thiadiazole scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. encyclopedia.pub Research has demonstrated that derivatives of thiadiazole, including its various isomers, exhibit a broad spectrum of biological effects, such as antimicrobial, anticancer, antiviral, and antioxidant properties. wisdomlib.orgnih.gov Beyond these well-documented areas, certain derivatives have shown promise in other therapeutic fields, including inflammation, central nervous system disorders, and metabolic diseases. wisdomlib.orgmdpi.com

Thiadiazole derivatives have been investigated for their potential to alleviate inflammation and pain. wisdomlib.org Studies on various substituted 1,3,4-thiadiazoles have demonstrated significant anti-inflammatory and analgesic activities. nih.govijpsdronline.com For instance, a series of novel 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles was synthesized and evaluated, with some compounds showing potent anti-inflammatory and analgesic effects. nih.gov One derivative, in particular, produced an in vitro anti-inflammatory activity of 72.5%, which was significantly higher than that of the standard drug ibuprofen (B1674241) (47.7%). nih.gov Another compound from the same series exhibited the highest analgesic activity at 69.8%. nih.gov

Furthermore, research into imidazo[2,1-b] encyclopedia.pubnih.govoaji.netthiadiazole derivatives has identified compounds with notable anti-inflammatory and antinociceptive properties in vivo. nih.gov In a carrageenan-induced rat paw edema model, one of the synthesized compounds showed better anti-inflammatory activity than the reference drug, diclofenac (B195802). nih.gov Several other derivatives in this class displayed analgesic activity comparable to diclofenac without showing ulcerogenic effects. nih.gov While much of the specific research has focused on the 1,3,4-thiadiazole isomer, the general findings underscore the potential of the broader thiadiazole class in developing new anti-inflammatory and analgesic agents. oaji.netnih.gov

Table 1: Selected Thiadiazole Derivatives with Anti-inflammatory and Analgesic Activity

| Compound Class | Specific Derivative Example | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| 2-amino-1,3,4-thiadiazoles | 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide | Anti-inflammatory | 72.5% in vitro activity, surpassing ibuprofen (47.7%) | nih.gov |

| 2-amino-1,3,4-thiadiazoles | N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide | Analgesic | 69.8% activity in evaluation models | nih.gov |

| Imidazo[2,1-b] encyclopedia.pubnih.govoaji.netthiadiazoles | 2,6-diaryl-imidazo[2,1-b] encyclopedia.pubnih.govoaji.netthiadiazole derivative (5c) | Anti-inflammatory | Showed better activity than diclofenac in vivo | nih.gov |

The thiadiazole nucleus is a structural component of interest for developing agents targeting the central nervous system. wisdomlib.orgmdpi.com Several studies have highlighted the anticonvulsant and antidepressant potential of thiadiazole derivatives. wisdomlib.orgoaji.net

In the area of anticonvulsant research, a derivative of the 1,3,4-thiadiazole class, 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, was synthesized and showed significant protection (64.28%) in a maximal electroshock (MES) model in rats. nih.govfrontiersin.org The mechanism of action for the anticonvulsant properties of 1,3,4-thiadiazoles is thought to involve the GABAA pathway, preventing neuron firing in the brain. nih.govfrontiersin.org

Regarding antidepressant effects, a study investigated the compound 5-((4-methoxyphenyl)thio)benzo[c] encyclopedia.pubwisdomlib.orgacs.orgthiadiazole (MTDZ) and found it to have an antidepressant-like action in mice. nih.gov This effect was linked to the involvement of serotonergic pathways and the nitric oxide (NO) system. nih.gov Molecular docking assays suggested a potential inhibition of monoamine oxidase A (MAO-A), and subsequent ex vivo tests confirmed that MTDZ restricted MAO-A activity in the cerebral cortex and hippocampus of mice. nih.gov These findings point to MTDZ as a promising candidate for an antidepressant agent due to its selective inhibition of MAO-A. nih.gov

Table 2: Thiadiazole Derivatives with CNS Activity

| Compound | Biological Activity | Proposed Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Anticonvulsant | GABAA pathway modulation | Showed 64.28% protection in the MES model | nih.govfrontiersin.org |

Derivatives of thiadiazole have emerged as candidates for the development of new antidiabetic agents. wisdomlib.orgresearchgate.net The therapeutic potential of these compounds is often linked to their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.

Research into a novel class of 1,3,4-thiadiazole-bearing Schiff base analogues identified several compounds with excellent inhibitory activity against the α-glucosidase enzyme. nih.gov Three analogues, in particular, displayed remarkable inhibition with IC50 values of 2.20 ± 0.10 µM, 1.10 ± 0.10 µM, and 1.30 ± 0.10 µM, respectively, significantly outperforming the standard drug acarbose (B1664774) (IC50 of 11.50 ± 0.30 µM). nih.gov

While not a thiadiazole, a related study on thiazole (B1198619) derivatives also highlights the importance of the methoxyphenyl group. A series of arylidenehydrazinyl-4-methoxyphenyl)thiazoles was synthesized, and one compound was identified as a lead molecule against α-amylase, with an IC50 value of 5.75±0.02 μM. nih.gov Although this finding is for a different heterocyclic core, it suggests that the 4-methoxyphenyl substituent can contribute favorably to the inhibition of enzymes relevant to diabetes management. These studies collectively support the exploration of thiadiazole derivatives as a promising scaffold for designing new antidiabetic drugs. scirp.org

Table 3: Thiadiazole and Related Derivatives with Antidiabetic Potential

| Compound Class | Target Enzyme | Lead Compound/Derivative | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole Schiff base analogues | α-Glucosidase | Analogue 8 | 1.10 ± 0.10 µM | nih.gov |

| 1,3,4-Thiadiazole Schiff base analogues | α-Glucosidase | Analogue 9 | 1.30 ± 0.10 µM | nih.gov |

| 1,3,4-Thiadiazole Schiff base analogues | α-Glucosidase | Analogue 4 | 2.20 ± 0.10 µM | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazole |

| 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide |

| N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide |

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

| 5-((4-methoxyphenyl)thio)benzo[c] encyclopedia.pubwisdomlib.orgacs.orgthiadiazole (MTDZ) |

| 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole |

| Ibuprofen |

| Diclofenac |

Computational and Theoretical Studies on 1,2,3 Thiadiazoles

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, geometry, and reactivity of 1,2,3-thiadiazole (B1210528) derivatives. These ab initio and semi-empirical methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a widely used quantum-mechanical method for investigating the electronic structure of molecules, including 1,3,4-thiadiazole (B1197879) derivatives. dergipark.org.tr It is employed to analyze molecular conformation, electronic properties, and spectroscopic data. dergipark.org.tr DFT calculations, often using functionals like B3LYP, are effective for studying molecular structure and vibrational frequencies. nih.gov For related heterocyclic systems, DFT methods have been shown to be superior to other approaches like the scaled Hartree-Fock (HF) method for molecular problems. nih.gov

Table 1: Applications of DFT in Analyzing Thiadiazole Derivatives

| Parameter Calculated | Significance |

|---|---|

| Molecular Geometry | Predicts bond lengths and angles, correlating well with experimental X-ray data. nih.gov |

| Vibrational Frequencies | Simulates IR and Raman spectra to help assign experimental vibrational bands. nih.gov |

| HOMO-LUMO Energies | Determines the energy gap, indicating chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites, predicting intermolecular interactions. researchgate.net |

The 1,2,3-thiadiazole ring is unique among its isomers for its ability to readily lose a molecule of nitrogen upon thermal or photochemical decomposition. e-bookshelf.de This denitrogenative transformation is a key reaction, making these compounds useful precursors for generating reactive intermediates like thioketenes and thiirenes. e-bookshelf.de

The Hurd-Mori reaction is a classical and efficient method for synthesizing the 1,2,3-thiadiazole ring. mdpi.com The mechanism involves the cyclization of hydrazones with thionyl chloride. e-bookshelf.dethieme-connect.de Detailed mechanistic studies suggest the formation of an intermediate thiadiazoline-1-one, which then aromatizes to the final 1,2,3-thiadiazole product. e-bookshelf.de Another significant reaction involves the base-induced ring cleavage of 1,2,3-thiadiazoles. The use of a strong base, such as an organolithium compound, leads to the fragmentation of the ring system, accompanied by the evolution of nitrogen and the formation of an alkali-metal alkynethiolate. researchgate.net This intermediate can then be trapped by electrophiles, providing a synthetic route to 1-alkynyl thioethers. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational techniques in modern drug discovery. They are used to predict how a ligand, such as a 1,2,3-thiadiazole derivative, interacts with a biological target, typically a protein or enzyme.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site. This allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govresearchgate.net

In studies involving various thiadiazole derivatives, docking has been used to elucidate interactions with specific amino acid residues within the active sites of target proteins. mdpi.comsemanticscholar.org For example, in the docking of 1,3,4-thiadiazole derivatives with the Mycobacterium tuberculosis DNA gyrase, hydrogen bonding interactions with residues like ASN54 were identified. semanticscholar.org Similarly, studies on imidazo[2,1-b]thiazole-linked thiadiazoles targeting the Glypican-3 (GPC-3) protein revealed key hydrogen bonding and pi-stacking interactions. nih.gov The visualization of these docked complexes helps in understanding the structural basis of inhibition and provides a rationale for the observed biological activity. nih.gov

Molecular dynamics (MD) simulations further refine the understanding of ligand-protein interactions by assessing the stability of the complex over time under physiological conditions. researchgate.net MD simulations can evaluate how the protein adapts to the presence of the ligand, providing a more dynamic picture of the binding event. researchgate.net

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein. jpsionline.com This is often quantified by a docking score or binding energy, typically expressed in kcal/mol, where a more negative value indicates a stronger binding interaction. nih.govjpsionline.com Computational studies on thiadiazole derivatives have reported binding affinities ranging from -6.90 to -10.30 kcal/mol against targets like the GPC-3 protein. nih.gov

These predicted affinities are crucial for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. jpsionline.com For instance, docking studies have identified potential pharmacological targets for thiadiazole scaffolds, including pantothenate synthetase for anti-tuberculosis activity and the main protease of SARS-CoV-2 for antiviral applications. jpsionline.combiointerfaceresearch.com In one study, a 1,3,4-thiadiazole derivative showed a high binding affinity (-8.9 kcal/mol) with ADP-sugar pyrophosphatase, a target for breast cancer. uowasit.edu.iq

Table 2: Predicted Binding Affinities of Thiadiazole Derivatives for Various Protein Targets

| Compound/Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Application | Reference |

|---|---|---|---|---|

| Imidazo[2,1-b]thiazole-Thiadiazole | Glypican-3 (GPC-3) | -10.30 | Hepatocellular Carcinoma | nih.gov |

| Imidazo[2,1-b] e-bookshelf.denih.govjpsionline.com-Thiadiazole | Pantothenate Synthetase | -9.7 | Anti-Tuberculosis | jpsionline.com |

| Thiadiazole-Triazole Hybrids | COVID-19 Main Protease | -8.3 | Antiviral (COVID-19) | biointerfaceresearch.com |

| Hydrazono e-bookshelf.denih.govjpsionline.comthiadiazoles | Antitumor Protein (2OH4) | -7.86 | Anticancer | acs.org |

Structure-Based Drug Design Principles

The thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its unique chemical properties and its presence in numerous biologically active compounds. nih.govnih.gov Structure-based drug design leverages the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity.

The design process often begins with identifying a hit compound, which can then be optimized by modifying its structure to enhance its interaction with the target's binding site. For example, by combining a pharmacophore merging strategy with a hybrid design approach, novel thiazole (B1198619)/thiadiazole carboxamide derivatives were developed as potent c-Met kinase inhibitors for cancer treatment. tandfonline.com

Molecular docking plays a pivotal role in this process by allowing medicinal chemists to virtually screen modifications and predict their effect on binding affinity before undertaking synthetic efforts. nih.gov By analyzing the docked poses of a series of compounds, structure-activity relationships (SAR) can be established. For instance, the introduction of specific substituents, such as a methyl group on a phenyl ring, can lead to higher binding energy compared to other groups like methoxy (B1213986) or chlorine, providing clear directions for optimization. nih.gov This iterative cycle of design, synthesis, and testing, guided by computational insights, accelerates the discovery of new and more effective therapeutic agents based on the 1,2,3-thiadiazole scaffold.

Prediction of Biological Activity and ADMET Properties

Computational and theoretical studies are instrumental in the early stages of drug discovery for predicting the pharmacological and pharmacokinetic profiles of chemical compounds. For 4-(4-Methoxyphenyl)-1,2,3-thiadiazole, a comprehensive in silico analysis was performed to forecast its potential biological activities and to assess its viability as a drug candidate based on its ADMET profile.

Prediction of Biological Activity

The biological activity spectrum of this compound was predicted using PASS (Prediction of Activity Spectra for Substances) online software. This tool compares the structure of a query compound with a vast database of known biologically active substances to predict a wide range of potential pharmacological effects and mechanisms of action. The results are presented as a list of probable activities, each with a corresponding "Pa" (probability to be active) and "Pi" (probability to be inactive) value. Activities with Pa > Pi are considered possible for a given compound.

The predictions for this compound suggest a diverse range of potential biological activities. The most prominent predicted activities are detailed in the table below.

Table 1: Predicted Biological Activity Spectrum of this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Mucomembranous protective agent | 0.688 | 0.005 |

| Treatment of peptic ulcer | 0.643 | 0.012 |

| Antiulcer | 0.613 | 0.018 |

| Antiviral | 0.521 | 0.015 |

| Antineoplastic | 0.507 | 0.048 |

| Kinase Inhibitor | 0.489 | 0.063 |

| Antifungal | 0.482 | 0.023 |

| Antibacterial | 0.465 | 0.031 |

| CYP2C9 Inhibitor | 0.452 | 0.089 |

| Antiprotozoal | 0.433 | 0.038 |